molecular formula C17H28Cl2NO+ B12818602 Chlorphenoctium CAS No. 47166-61-0

Chlorphenoctium

Cat. No.: B12818602
CAS No.: 47166-61-0
M. Wt: 333.3 g/mol
InChI Key: MPFGBTBBXXRJCD-UHFFFAOYSA-N
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Description

Chlorphenoctium amsonate is a quaternary ammonium compound primarily investigated for its antiseptic and disinfectant properties. Its chemical structure consists of a chlorophenol-derived ammonium cation paired with amsonate (4,4’-diamino-2,2’-stilbenedisulfonic acid) as the counterion . This combination enhances its solubility and stability, making it suitable for topical applications. As an investigational drug, it is noted for its broad-spectrum antimicrobial activity, particularly against gram-positive bacteria and enveloped viruses . Its mechanism of action involves disrupting microbial cell membranes through cationic surfactant activity, a hallmark of quaternary ammonium compounds (QACs) .

Properties

CAS No.

47166-61-0

Molecular Formula

C17H28Cl2NO+

Molecular Weight

333.3 g/mol

IUPAC Name

(2,4-dichlorophenoxy)methyl-dimethyl-octylazanium

InChI

InChI=1S/C17H28Cl2NO/c1-4-5-6-7-8-9-12-20(2,3)14-21-17-11-10-15(18)13-16(17)19/h10-11,13H,4-9,12,14H2,1-3H3/q+1

InChI Key

MPFGBTBBXXRJCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorphenoctium involves multiple steps, starting with the preparation of its core structure. The process typically includes the reaction of 2,4-dichlorophenoxyacetic acid with octylamine to form an intermediate, which is then further reacted with dimethyl sulfate to yield the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the purity and yield of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and lower cost. The use of automated systems and advanced monitoring techniques ensures consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

Chlorphenoctium undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chlorphenoctium has a wide range of applications in scientific research, including:

Mechanism of Action

Chlorphenoctium exerts its effects by binding to histamine receptors, thereby blocking the action of histamine. This prevents the typical allergic response, such as inflammation and itching. The compound primarily targets the H1 histamine receptor, inhibiting its activation and subsequent signaling pathways .

Comparison with Similar Compounds

Table 1: Key Properties of this compound Amsonate and Analogous QACs

Property This compound Amsonate Cetalkonium Chloride Cetrimonium Bromide
Chemical Formula C~20~H~24~ClN·C~14~H~14~N~2~O~6~S~2~ C~21~H~38~ClN C~19~H~42~BrN
Primary Use Investigational antiseptic Topical disinfectant, preservative Antiseptic, hair conditioner
Status Investigational Approved (cosmetic/pharma) Approved (cosmetic/pharma)
Mechanism Membrane disruption via QAC action Membrane disruption, protein denaturation Membrane lysis, surfactant activity
Key Advantage Enhanced stability from amsonate Broad-spectrum efficacy Low irritation potential

Cetalkonium Chloride

Cetalkonium chloride (C~21~H~38~ClN) is a widely used QAC in topical antiseptics and ophthalmic solutions. Unlike this compound amsonate, it lacks a sulfonic acid-based counterion, reducing its stability in acidic environments . Both compounds disrupt microbial membranes, but cetalkonium exhibits stronger activity against gram-negative bacteria due to its longer alkyl chain .

Cetrimonium Bromide

Cetrimonium bromide (C~19~H~42~BrN) is a three-tailed QAC primarily used in cosmetics for its mildness. While this compound amsonate’s amsonate group enhances its environmental persistence, cetrimonium’s bromide ion limits its use in halogen-sensitive applications .

Efficacy and Toxicity

  • This compound Amsonate: Demonstrates potent activity against Staphylococcus aureus and herpes simplex virus in preclinical studies. However, its investigational status reflects pending toxicity profiling, particularly regarding dermal absorption .
  • Cetalkonium Chloride : Approved for human use at 0.1–0.5% concentrations, with low acute toxicity (LD~50~ > 2,000 mg/kg in rats) .
  • Cetrimonium Bromide : Causes minimal irritation at <1% concentrations but shows cytotoxicity in vitro at higher doses .

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